molecular formula C28H31N5O3S B2451071 3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1794829-42-7

3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Numéro de catalogue B2451071
Numéro CAS: 1794829-42-7
Poids moléculaire: 517.65
Clé InChI: GWRWCTPTCOEJIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and phenyl rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could be involved in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring could undergo substitution reactions, and the piperazine ring could be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar piperazine ring could make the compound more soluble in polar solvents .

Applications De Recherche Scientifique

Sure! Here’s a comprehensive analysis of the scientific research applications of the compound “2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one” (STL193121):

Neurological Disorders

Alpha1-Adrenergic Receptor Antagonism: STL193121 has shown potential as an alpha1-adrenergic receptor antagonist. This receptor is a significant target for treating various neurological conditions, including depression, anxiety, and neurodegenerative diseases like Alzheimer’s . The compound’s ability to modulate these receptors can help in developing new therapeutic agents for these disorders.

Cardiovascular Diseases

Hypertension and Cardiac Hypertrophy: By targeting alpha1-adrenergic receptors, STL193121 can also be explored for its applications in treating cardiovascular diseases such as hypertension and cardiac hypertrophy . These receptors play a crucial role in regulating vascular tone and cardiac function, making STL193121 a promising candidate for cardiovascular therapeutics.

Cancer Therapy

Anticancer Properties: Research indicates that compounds similar to STL193121 can exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . This makes STL193121 a potential candidate for further investigation in cancer therapy, particularly in targeting specific cancer types that express relevant receptors.

Anti-inflammatory Applications

Inflammatory Diseases: STL193121 may have applications in treating inflammatory diseases due to its potential anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory pathways, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .

Psychiatric Disorders

Anxiolytic and Antidepressant Effects: Given its interaction with alpha1-adrenergic receptors, STL193121 could be explored for its anxiolytic and antidepressant effects . These receptors are involved in the modulation of mood and anxiety, suggesting that STL193121 might help in developing new treatments for psychiatric disorders.

Metabolic Disorders

Diabetes and Obesity: There is potential for STL193121 to be investigated in the context of metabolic disorders such as diabetes and obesity. Compounds targeting adrenergic receptors have been shown to influence metabolic pathways, which could lead to new therapeutic strategies for managing these conditions .

Respiratory Diseases

Asthma and COPD: STL193121 might also be relevant in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By modulating adrenergic receptors, it could help in reducing bronchoconstriction and inflammation associated with these conditions .

Prostate Health

Benign Prostatic Hyperplasia (BPH): The compound’s potential to act on alpha1-adrenergic receptors makes it a candidate for treating benign prostatic hyperplasia, a common condition in older men that involves the enlargement of the prostate gland . This could help in developing medications that alleviate symptoms associated with BPH.

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with care to avoid exposure .

Orientations Futures

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study its interactions with other molecules .

Propriétés

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3S/c1-19(2)33-27(35)26-25(21(17-29-26)20-9-5-4-6-10-20)30-28(33)37-18-24(34)32-15-13-31(14-16-32)22-11-7-8-12-23(22)36-3/h4-12,17,19,29H,13-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRWCTPTCOEJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isopropyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.